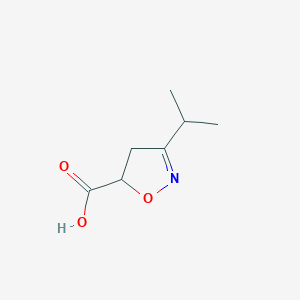
Clorhidrato de 7-cloro-2,3,4,5-tetrahidro-1,4-benzoxazepina
Descripción general
Descripción
“7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride” is a chemical compound with the CAS Number: 1181458-57-0 . It has a molecular weight of 220.1 . The compound is in solid form .
Molecular Structure Analysis
The InChI Code for “7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride” is1S/C9H10ClNO.ClH/c10-8-1-2-9-7 (5-8)6-11-3-4-12-9;/h1-2,5,11H,3-4,6H2;1H . Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 220.1 . The InChI Code is1S/C9H10ClNO.ClH/c10-8-1-2-9-7 (5-8)6-11-3-4-12-9;/h1-2,5,11H,3-4,6H2;1H .
Aplicaciones Científicas De Investigación
Intermediario Medicinal para la Producción de Tolvaptán
El clorhidrato de 7-cloro-2,3,4,5-tetrahidro-1,4-benzoxazepina sirve como intermedio en la síntesis de Tolvaptán, un medicamento que actúa como antagonista de la pitresina (vasopresina). Este compuesto es crucial en el proceso de producción de Tolvaptán, que se utiliza para tratar afecciones como la hiponatremia (bajos niveles de sodio en sangre) e insuficiencia cardíaca .
Investigación sobre la Hipertensión
En estudios científicos, este compuesto se ha utilizado como antagonista selectivo V2 para explorar sus efectos sobre la hipertensión en modelos de ratón. Estos estudios ayudan a comprender las posibles aplicaciones terapéuticas de Tolvaptán y compuestos relacionados en el manejo de la presión arterial alta .
Safety and Hazards
The compound has been classified as an Eye Irritant (2) and Skin Irritant (2) . The safety information includes the following hazard statements: H315 - Causes skin irritation, H319 - Causes serious eye irritation . Precautionary statements include P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Análisis Bioquímico
Biochemical Properties
7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with G protein-coupled receptors (GPCRs), particularly dopamine receptors . These interactions are crucial as they can modulate neurotransmitter release and influence signal transduction pathways. The compound’s ability to bind to these receptors suggests its potential use in neurological research and drug development.
Cellular Effects
The effects of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with dopamine receptors can alter intracellular cyclic AMP (cAMP) levels, affecting various downstream signaling pathways . Additionally, this compound can impact gene expression by influencing transcription factors and other regulatory proteins, thereby altering cellular responses and metabolic activities.
Molecular Mechanism
At the molecular level, 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist at dopamine receptors, inhibiting the receptor’s activity and preventing the usual neurotransmitter binding . This inhibition can lead to decreased neuronal excitability and altered neurotransmission. Furthermore, the compound may influence enzyme activity, either inhibiting or activating specific enzymes involved in metabolic pathways, thereby affecting cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in vitro or in vivo can lead to cumulative effects on cellular processes, which need to be carefully monitored.
Dosage Effects in Animal Models
The effects of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating neurotransmitter systems without causing significant adverse effects . At higher doses, the compound can become toxic, leading to adverse effects such as neurotoxicity, hepatotoxicity, or other systemic toxicities. Understanding the dosage thresholds is essential for its safe application in research and potential therapeutic uses.
Metabolic Pathways
7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and metabolism . These interactions can affect the metabolic flux and levels of metabolites within cells. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity and potential therapeutic effects.
Transport and Distribution
The transport and distribution of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s ability to cross cell membranes and its distribution within tissues are crucial for its effectiveness in targeting specific cellular processes or tissues.
Subcellular Localization
7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the plasma membrane or intracellular organelles can influence its interactions with receptors, enzymes, and other biomolecules, thereby modulating its biological effects.
Propiedades
IUPAC Name |
7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO.ClH/c10-8-1-2-9-7(5-8)6-11-3-4-12-9;/h1-2,5,11H,3-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUROSDIVHGLHRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181458-57-0, 1042628-09-0 | |
| Record name | 1,4-Benzoxazepine, 7-chloro-2,3,4,5-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1181458-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(2-Thienyl)ethyl]piperidine](/img/structure/B1521127.png)








![4-{[(2-Methylphenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1521145.png)

![{3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B1521148.png)
